1-Ethynyl-2-methyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2-methyl-3-nitrobenzene is an organic compound characterized by the presence of an ethynyl group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-methyl-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The specific reagents and conditions used may vary depending on the desired scale and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: Conversion of the ethynyl group to carboxylic acids or other oxidized products.
Substitution: Electrophilic aromatic substitution reactions where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Metal catalysts like iron, tin, or zinc with hydrochloric acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-Ethynyl-2-methyl-3-nitrobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Ethynyl-2-methyl-3-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The compound’s electrophilic nature allows it to participate in various chemical reactions, forming intermediates that can further react to produce desired products. The specific molecular targets and pathways depend on the context of its application, such as its role in synthetic chemistry or biological systems .
Comparison with Similar Compounds
- 1-Ethynyl-3-nitrobenzene
- 1-Ethynyl-4-nitrobenzene
- 1-Ethynyl-3-fluorobenzene
- 1-Ethynyl-3-iodobenzene
Comparison: 1-Ethynyl-2-methyl-3-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical behaviors and applications based on the presence and position of the methyl and nitro groups .
Properties
IUPAC Name |
1-ethynyl-2-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-5-4-6-9(7(8)2)10(11)12/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBOKQLPDPVGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.